molecular formula C10H18N2O2 B8217094 tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B8217094
M. Wt: 198.26 g/mol
InChI Key: WFUBKOZDTGFCJO-HTQZYQBOSA-N
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Description

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate: is a bicyclic compound that features a diazabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by tert-butyl esterification. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diazabicycloheptane core reacts with nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl (1R,5R)-2,6-diazabicyclo[320]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in the development of biologically active molecules. Its diazabicycloheptane core can interact with biological targets, making it a candidate for drug discovery and development.

Medicine: In medicinal chemistry, tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is explored for its potential therapeutic properties. It may serve as a scaffold for the design of new drugs with improved efficacy and selectivity.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazabicycloheptane core can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

  • tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
  • tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
  • rac-tert-butyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate

Uniqueness: tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of the diazabicycloheptane core. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBKOZDTGFCJO-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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